molecular formula C20H18N4O2 B7580461 N,N-bis(3-pyridylmethyl)terephthalamide

N,N-bis(3-pyridylmethyl)terephthalamide

Cat. No.: B7580461
M. Wt: 346.4 g/mol
InChI Key: QCJFYSBFPOCYIW-UHFFFAOYSA-N
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Description

N,N-bis(3-pyridylmethyl)terephthalamide is a terephthalamide derivative featuring two 3-pyridylmethyl substituents attached to the terephthaloyl core. This compound is structurally characterized by its aromatic amide backbone and pyridine-containing side chains, which confer unique coordination and electronic properties. Terephthalamides are widely utilized in materials science, particularly in polymer synthesis and metal-organic frameworks (MOFs), due to their ability to act as ligands for transition metals and their role in forming supramolecular architectures . The 3-pyridylmethyl groups in this compound enhance its flexibility and metal-binding capacity compared to derivatives with pyridinyl substituents directly attached to the terephthaloyl core (e.g., N,N′-bis(4-pyridinyl)-terephthalamide, bpta) .

Properties

IUPAC Name

1-N,4-N-bis(pyridin-3-ylmethyl)benzene-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2/c25-19(23-13-15-3-1-9-21-11-15)17-5-7-18(8-6-17)20(26)24-14-16-4-2-10-22-12-16/h1-12H,13-14H2,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCJFYSBFPOCYIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)C2=CC=C(C=C2)C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Substituent Variations

Terephthalamide derivatives differ primarily in the substituents attached to the amide nitrogen atoms. Key structural analogs include:

Compound Name Substituents Molecular Weight (g/mol) Key Applications Reference
N,N-bis(3-pyridylmethyl)terephthalamide 3-pyridylmethyl Not reported MOFs, catalysis
N,N′-bis(4-pyridinyl)-terephthalamide 4-pyridinyl ~318.33* MOFs (e.g., AM-Co framework)
N,N′-bis(3-nitrophenyl)terephthalamide 3-nitrophenyl 406.36 Polymer precursors
N,N′-bis(3-trifluoromethylphenyl)terephthalamide 3-CF₃-phenyl 452.36 High-stability polymers
N,N′-bis(4-aminophenyl)-terephthalamide (APTA) 4-aminophenyl ~346.38* Poly(amide-imide) films

*Calculated based on molecular formula.

Key Observations :

  • Electronic Effects: Electron-withdrawing groups (e.g., -NO₂, -CF₃) increase thermal stability and reduce solubility in polar solvents, whereas electron-donating groups (e.g., -NH₂, pyridyl) enhance metal coordination .

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